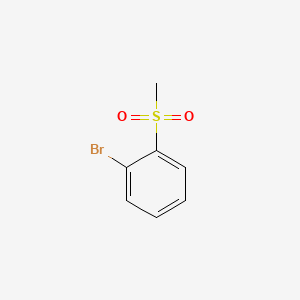

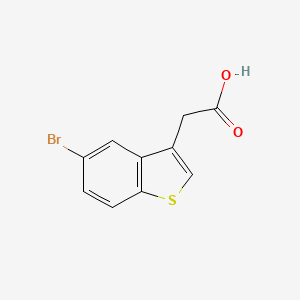

苯并(b)噻吩-3-乙酸,5-溴-

描述

Synthesis Analysis

The synthesis of 5-bromo-benzo(b)thiophene-3-acetic acid and its derivatives involves multiple strategies. One approach described involves the reaction of 3-chloromethylbenzo[b]thiophen with diethyl acetamidomalonate or diethyl formamidoalonate, followed by acidic or alkaline hydrolysis to produce α-Amino-β-(3-benzo[b]thienyl) propionic acid, a benzo[b]thiophen analogue of tryptophan, along with its 5-substituted derivatives (Chapman, Scrowston, & Westwood, 1969). Another method involves the cyclization of thiophenyl-acetals and ketones using polyphosphoric acid in refluxing chlorobenzene, demonstrating an efficient synthesis of benzo[b]thiophenes substituted at various positions (Pié & Marnett, 1988).

Molecular Structure Analysis

The molecular structure of benzo[b]thiophenes, including 5-bromo- derivatives, showcases planar configurations conducive to various chemical reactions and applications. A general synthesis approach has been developed for benzo[b]thiophenes and related compounds, with their structures confirmed via single-crystal X-ray analysis, revealing a herringbone arrangement and complete planarity (Takimiya, Konda, Ebata, Niihara, & Otsubo, 2005).

Chemical Reactions and Properties

Benzo(b)thiophene-3-acetic acid, 5-bromo-, undergoes various chemical reactions, including bromocyclization of alkynes and palladium-catalyzed cross-couplings, to produce a library of functionalized derivatives. These methods illustrate the compound's versatility in synthesizing diverse molecular architectures with potential pharmacological activities (Tréguier et al., 2014).

Physical Properties Analysis

The physical properties of benzo(b)thiophene derivatives, such as solubility, melting point, and boiling point, are crucial for their application in medicinal chemistry and materials science. The detailed physicochemical characteristics of these compounds, including their electrochemical behavior and UV-vis spectra, have been elucidated, providing insight into their stability and reactivity (Takimiya et al., 2005).

Chemical Properties Analysis

The chemical properties of 5-bromo-benzo(b)thiophene-3-acetic acid derivatives, including reactivity patterns and the nature of substituents affecting their chemical behavior, have been extensively studied. These investigations reveal the compound's potential in synthesizing novel organic materials and pharmaceuticals with diverse biological activities. For instance, the efficient synthesis of thiophenes and benzo[b]thiophenes from bromoenynes showcases the chemical versatility and reactivity of these compounds (Guilarte et al., 2011).

科学研究应用

合成和生物活性

苯并(b)噻吩衍生物在药物化学中至关重要,因为它们广泛存在于天然和合成化合物中,并表现出显着的生物活性。这些衍生物以其抗菌、抗癌、抗寄生虫、抗炎和抗高血压特性而闻名。苯并(b)噻吩衍生物(如 5-溴-苯并(b)噻吩-3-乙酸)的合成因其在药物开发中的潜在应用而备受关注,展示了它们在农用化学品、染料和香料等各个领域的用途,因为它们具有独特的电子特性,并且在有机合成中充当中间体。正在进行的研究旨在提高合成效率,发现新的合成途径,并将这些化合物应用于天然产物和药物合成,表明在制药和化学工业中具有广泛的潜在应用 (D. Xuan, 2020)。

环境解毒和生物降解

对苯并(a)芘等多环芳烃 (PAH) 的环境解毒和生物降解的研究突出了噻吩衍生物在减轻致癌污染物中的作用。该研究强调了使用双歧杆菌和乳酸菌进行生物解毒,提出了一种从食物链中去除致癌污染物的生态友好且具有成本效益的方法。这种方法强调了苯并(b)噻吩衍生物在环境科学中的潜在应用,特别是在有毒化合物的生物修复中,从而有助于开发更安全的食品加工和制药工业 (Sana Shoukat, 2020)。

安全和危害

未来方向

The demand for new materials and medicines encourages searches for new methods as well as to improve the existing ones . Cheaper and environmentally friendly but still effective and selective reaction procedures are required . Benzo(b)thiophene-3-acetic acid, 5-bromo- finds use in research as a starting material for the synthesis of larger, usually bioactive structures .

属性

IUPAC Name |

2-(5-bromo-1-benzothiophen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2S/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOAKUJOOQOKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169365 | |

| Record name | Benzo(b)thiophene-3-acetic acid, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo(b)thiophene-3-acetic acid, 5-bromo- | |

CAS RN |

17266-45-4 | |

| Record name | Benzo(b)thiophene-3-acetic acid, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017266454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-acetic acid, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-1-benzothiophen-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)